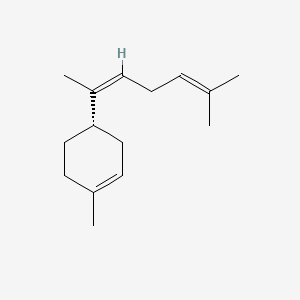
UNII-L0VRY82PKO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UNII-L0VRY82PKO is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units. It is found in various plants and essential oils, particularly in chamomile. This compound is known for its pleasant aroma and is often used in fragrances and flavorings. Additionally, this compound has been studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UNII-L0VRY82PKO typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. One common method is the use of sesquiterpene synthase enzymes, which facilitate the cyclization process under mild conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as chamomile essential oil. The extraction process includes steam distillation followed by purification steps like fractional distillation and chromatography to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
UNII-L0VRY82PKO undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into bisabolol, a compound with enhanced anti-inflammatory properties.
Reduction: Reduction reactions can modify the double bonds in this compound, leading to the formation of different isomers.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Bisabolol
Reduction: Various isomers of bisabolene
Substitution: Halogenated bisabolene derivatives
Wissenschaftliche Forschungsanwendungen
UNII-L0VRY82PKO has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sesquiterpenes and related compounds.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its use in treating conditions like inflammation and infections.
Industry: It is used in the formulation of fragrances, flavorings, and cosmetics due to its pleasant aroma and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of UNII-L0VRY82PKO involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Antimicrobial: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antioxidant: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-bisabolol: A closely related compound with similar anti-inflammatory and antimicrobial properties.
Beta-bisabolene: Another isomer with distinct chemical properties and applications.
Farnesene: A sesquiterpene with similar structural features but different biological activities.
Uniqueness
UNII-L0VRY82PKO is unique due to its specific stereochemistry, which influences its biological activity and aroma profile. Its ability to undergo various chemical reactions and its presence in natural sources make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58845-44-6 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(4S)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-/t15-/m1/s1 |
InChI-Schlüssel |
YHBUQBJHSRGZNF-XIEDVDOYSA-N |
SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Isomerische SMILES |
CC1=CC[C@H](CC1)/C(=C\CC=C(C)C)/C |
Kanonische SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















